7H-pyrrolo[3,4-g]quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
42375-01-9 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1H-pyrrolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-13-10-4-8-6-11-5-7(8)3-9(10)12-1/h1-6,12H |
InChI Key |
KXZYLNLLJMCJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C3C=NC=C3C=C2N1 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 7h Pyrrolo 3,4 G Quinoxaline and Analogues
Pioneering Approaches to the Pyrrolo[3,4-g]quinoxaline Core
The construction of the 7H-pyrrolo[3,4-g]quinoxaline framework has been approached from several perspectives, primarily involving the elaboration of pre-existing quinoxaline (B1680401) scaffolds or the assembly of the heterocyclic system through multicomponent reactions.
Functionalization of Quinoxaline Scaffolds
One of the foundational strategies for accessing the this compound core involves the functionalization of a quinoxaline precursor. This typically begins with the appropriate substitution of the quinoxaline ring to introduce reactive handles that can be subsequently elaborated to form the fused pyrrole (B145914) ring. A key starting material for this approach is a quinoxaline derivative bearing functional groups at the 6- and 7-positions, which can serve as anchor points for the construction of the five-membered pyrrole ring.
A common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of this compound synthesis, this would entail the reaction of a quinoxaline-6,7-diamine with a 1,4-dicarbonyl compound. The versatility of the Paal-Knorr synthesis allows for the introduction of various substituents on the pyrrole ring by choosing appropriately substituted dicarbonyl precursors.
Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific examples for this compound are not extensively documented, the principles of MCRs have been widely applied to the synthesis of related quinoxaline and pyrrole-fused systems.
Acid-catalyzed three-component reactions represent a powerful tool for the rapid assembly of heterocyclic scaffolds. For instance, a one-pot, three-component reaction of arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin has been described for the synthesis of functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives, a structural isomer of the target compound. This reaction proceeds with high synthetic efficiency and operational simplicity, generating only water as a byproduct. The successful application of this methodology to a closely related isomer suggests its potential adaptability for the synthesis of this compound by utilizing a quinoxaline precursor with the appropriate substitution pattern.
The reaction conditions for such transformations are often mild, and the yields can be quite good, as demonstrated in the synthesis of the pyrrolo[3,2-f]quinoxaline analogues.
| Entry | Arylglyoxal | Product | Yield (%) |
| 1 | Phenylglyoxal | 4a | 85 |
| 2 | 4-Methylphenylglyoxal | 4b | 88 |
| 3 | 4-Methoxyphenylglyoxal | 4c | 90 |
| 4 | 4-Chlorophenylglyoxal | 4d | 82 |
Table 1: Examples of yields from an acid-catalyzed three-component reaction for the synthesis of 7H-pyrrolo[3,2-f]quinoxaline derivatives, demonstrating the potential of this methodology.
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being incorporated into synthetic methodologies. In the context of pyrroloquinoxaline synthesis, this includes the use of environmentally benign solvents, catalysts, and reaction conditions.
For example, the use of surfactants like p-dodecylbenzene sulphonic acid (p-DBSA) as a catalyst in mild solvents such as water or ethanol has been shown to be effective for the synthesis of pyrrolo[1,2-a]quinoxalines. These reactions can proceed at room temperature with high yields and short reaction times, highlighting the potential for developing greener synthetic routes to this compound. The application of such green protocols would not only enhance the environmental friendliness of the synthesis but also potentially reduce costs and improve safety.
Metal-Catalyzed Synthetic Routes to Pyrroloquinoxaline Derivatives
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these methods are increasingly being applied to the construction of heterocyclic systems.
Buchwald–Hartwig Cross-Coupling Strategies
The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has been utilized in the synthesis of various pyrroloquinoxaline derivatives. For instance, a synthetic approach to 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives involves a sequence of a Buchwald–Hartwig cross-coupling followed by an intramolecular oxidative cyclodehydrogenation.
While a direct application to this compound is not prominently reported, the strategy of using a Buchwald-Hartwig reaction to couple an appropriately substituted quinoxaline with an amine-containing fragment, followed by an intramolecular cyclization to form the pyrrole ring, represents a viable and powerful synthetic strategy. The optimization of such a reaction would involve screening of palladium catalysts, ligands, and reaction conditions to achieve high yields and selectivity.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 110 | 75 |
| Pd2(dba)3 | BINAP | K3PO4 | Dioxane | 100 | 68 |
| PdCl2(dppf) | - | NaOtBu | THF | 80 | 82 |
Table 2: Representative conditions for Buchwald-Hartwig amination reactions used in the synthesis of related N-heterocyclic compounds, illustrating the key parameters for optimization.
Gold-Catalyzed Intramolecular Hydroamination of Alkynes
A notable advancement in the synthesis of pyrroloquinoxaline derivatives involves a gold-catalyzed intramolecular hydroamination of alkynes. acs.orgacs.org This methodology has been successfully applied to the synthesis of functionalized 3H-pyrrolo[1,2,3-de]quinoxalines from appropriately substituted N-alkynyl indoles. acs.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates compatibility with a diverse array of functional groups, including halogens, alkoxyl, cyano, ketone, and ester moieties, affording the desired products in good to high yields. acs.orgacs.org
The proposed mechanism for this transformation involves the activation of the alkyne by the Au(I) catalyst, followed by a nucleophilic attack of the amine group. acs.org This is succeeded by a protodeauration step to form a hydroamination intermediate, which then undergoes isomerization to yield the final imine-derivative product. acs.org A key feature of this reaction is its high selectivity for the 6-exo-dig cyclization product, with no formation of the 7-endo-dig cyclization products being observed. rsc.org
Table 1: Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines via Gold-Catalyzed Intramolecular Hydroamination rsc.org
| Entry | Substrate (N-alkynyl indole) | Product | Yield (%) |
| 1 | 4-chloro-2-phenyl-1-(3-phenylprop-2-yn-1-yl)-1H-indol-7-amine | 2-benzyl-7-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | 98 |
| 2 | 5-chloro-1-(3-phenylprop-2-yn-1-yl)-2-phenyl-1H-indol-7-amine | 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | 95 |
| 3 | 5-chloro-1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-2-phenyl-1H-indol-7-amine | 8-chloro-2-(4-methoxybenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | 92 |
| 4 | 1-(4-((7-amino-5-chloro-2-phenyl-1H-indol-1-yl)methyl)phenyl)ethan-1-one | 1-(4-((8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalin-2-yl)methyl)phenyl)ethan-1-one | 85 |
| 5 | 4-((7-amino-5-chloro-2-phenyl-1H-indol-1-yl)methyl)benzonitrile | 4-((8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxalin-2-yl)methyl)benzonitrile | 88 |
Reactions were carried out in CH2Cl2 in the presence of a gold catalyst.
Silver-Catalyzed Annulation and Cyclization Reactions
Silver catalysis has also emerged as a valuable tool in the synthesis of fused heterocyclic systems, including those related to the pyrroloquinoxaline core. While direct silver-catalyzed synthesis of this compound is not extensively detailed, the principles of silver-catalyzed annulation and cyclization are applicable. For instance, a straightforward synthesis of (3-indolyl)stannanes has been developed through a silver-catalyzed cyclization–stannylation of N-electron-withdrawing group-substituted o-alkynylanilines. rsc.org This reaction proceeds efficiently without the need for additional ligands. rsc.org
Furthermore, silver(I) complexes have been shown to catalyze the intramolecular addition of trichloroacetimidates to alkynes, leading to the formation of oxazolines. researchgate.net The selectivity of this reaction can be influenced by the counter-anion and solvent, and the use of non-chelating nitrogenous ligands can suppress side reactions. researchgate.net These examples highlight the potential of silver catalysis in constructing nitrogen-containing heterocycles through the activation of alkyne functionalities, a strategy that could be adapted for the synthesis of pyrroloquinoxaline analogues.
Intramolecular Cyclization and Oxidative Annulation Mechanisms
Intramolecular cyclization and oxidative annulation are powerful strategies for the construction of polycyclic aromatic systems like this compound. These methods often involve the formation of new carbon-carbon or carbon-heteroatom bonds within a single molecule, leading to the desired fused ring system.
Intramolecular Oxidative Cyclodehydrogenation
Intramolecular oxidative cyclodehydrogenation is a key step in the synthesis of various fused heterocyclic compounds. This reaction involves the removal of two hydrogen atoms from a precursor molecule, resulting in the formation of a new ring. A synthetic approach based on a sequence of Buchwald–Hartwig cross-coupling and annulation through intramolecular oxidative cyclodehydrogenation has been successfully employed for the construction of novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. nih.gov This strategy demonstrates the feasibility of using C-H functionalization to build complex heterocyclic scaffolds. The process typically involves the use of an oxidizing agent to facilitate the removal of hydrogen and promote ring closure.
Intramolecular Nucleophilic Aromatic Substitution of Hydrogen (SNH Reactions)
Intramolecular Nucleophilic Aromatic Substitution of Hydrogen (SNH) reactions represent another important route to fused quinoxaline systems. In this type of reaction, a nucleophile within the molecule attacks an electron-deficient aromatic ring, displacing a hydrogen atom. This method has been applied to the synthesis of indolo[2,3-b]quinoxaline derivatives. nih.gov The reaction is typically carried out in the presence of an oxidizing agent, such as air, and an acidic medium. nih.gov For example, N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amines can undergo an intramolecular SNH reaction when treated with a solution of concentrated hydrochloric acid in ethanol, with air serving as the oxidant, to yield 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines in good yields. nih.gov
Selective Reduction Methodologies for Pyrroloquinoxaline Precursors
The synthesis of pyrroloquinoxalines often involves precursors that require selective reduction of specific functional groups. A common strategy is the reduction of a nitro group to an amine, which can then participate in the formation of the quinoxaline ring. Various methods are available for the selective reduction of nitroarenes in the presence of other functional groups.
Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Selectivity Notes |
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups like alkenes, alkynes, and some carbonyls. |
| H₂/Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation of aromatic halides is a concern. |
| Fe/AcOH | Dissolving metal reduction | Mild and selective; tolerates many other functional groups. |
| Zn/AcOH | Dissolving metal reduction | Mild conditions, suitable for substrates with sensitive functionalities. |
| SnCl₂ | Metal salt reduction | Mild method for reducing nitro groups in the presence of other reducible groups. |
| Na₂S | Sulfide-based reduction | Can sometimes selectively reduce one nitro group in the presence of others. |
| Transfer Hydrogenation (e.g., with vicinal diols) | Iron or Ruthenium catalyzed | A one-pot method where the diol acts as a hydrogen donor for the in-situ reduction of the nitro group. rsc.orgrsc.org |
In the context of pyrroloquinoxaline synthesis, a precursor such as a substituted N-alkynyl indole bearing a nitro group can be reduced to the corresponding amine. rsc.org This amine is then poised for intramolecular cyclization to form the pyrroloquinoxaline core. For instance, a 7-nitro-indole derivative can be reduced using iron powder in a mixture of ethanol and water at elevated temperatures to yield the 7-amino-indole precursor required for the subsequent gold-catalyzed hydroamination/cyclization. rsc.org
Furthermore, a synthesized pyrrolo[1,2,3-de]quinoxaline derivative containing a ketone functionality has been selectively reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), demonstrating that the pyrroloquinoxaline scaffold is stable to certain reducing conditions, allowing for further functionalization. rsc.org
Derivatization and Scaffold Functionalization Strategies
The derivatization and functionalization of the this compound scaffold are crucial for modulating its physicochemical and biological properties. Various synthetic strategies can be employed to introduce a wide range of substituents onto the core structure.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic systems. For example, a silver-free, palladium-catalyzed method for the arylation of C1–H bonds in pyrrolo[1,2-a]quinoxalines with aryl bromides has been developed. nih.gov This reaction proceeds with simple reagents, namely Pd(OAc)₂ as the catalyst, PPh₃ as the ligand, and K₂CO₃ as the base, and is tolerant of a variety of functional groups such as aldehyde, nitro, cyano, and ester groups. nih.gov
Additionally, the synthesis of pyrrolo[1,2-a]quinoxalines via a metal-free decarboxylative oxidative annulation reaction of α-hydroxy acids with various amines provides a route to derivatives with diverse substituents. This method involves the in-situ generation of an aldehyde from an α-hydroxy acid, followed by condensation and intramolecular cyclization.
The ability to introduce a variety of functional groups onto the pyrroloquinoxaline scaffold is essential for the development of new compounds with tailored properties for applications in areas such as medicinal chemistry, where structural modifications can lead to enhanced biological activity and selectivity. rsc.org
Theoretical and Computational Investigations of 7h Pyrrolo 3,4 G Quinoxaline
Quantum Chemical Approaches to Electronic Structure and Properties
Quantum chemical calculations are indispensable tools for predicting and understanding the electronic behavior of complex heterocyclic systems like 7H-pyrrolo[3,4-g]quinoxaline. These computational methods provide deep insights into molecular structure, orbital energies, and electronic transitions, which are crucial for designing novel materials for applications in electronics and photonics.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of quinoxaline-based compounds due to its favorable balance of computational cost and accuracy. dntb.gov.uaresearchgate.net DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.
Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to investigate the nature of electronic excited states. uci.edu This method is widely applied to predict the absorption and emission spectra of organic molecules by calculating vertical excitation energies and oscillator strengths. uci.eduresearchgate.net
For complex aromatic systems, TDDFT calculations can elucidate the character of electronic transitions, such as identifying them as π → π* or n → π* transitions. This is crucial for understanding the photophysical properties of molecules like this compound. The choice of the functional and basis set can significantly impact the accuracy of the predicted excitation energies. researchgate.net TDDFT enables the simulation of absorption spectra, which is vital for designing molecules with specific optical properties for applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govcnr.it
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining the electronic and optical properties of a molecule. youtube.com The HOMO energy level is related to the electron-donating ability (nucleophilicity), while the LUMO energy level relates to the electron-accepting ability (electrophilicity). The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the chemical reactivity, kinetic stability, and the optical and electronic properties of the molecule. researchgate.netsemanticscholar.org Hard molecules are noted to have a large energy gap, whereas soft molecules have a smaller one. researchgate.net
In N-doped polycyclic heteroaromatic compounds related to this compound, the incorporation of heteroatoms is known to affect the HOMO and LUMO energies. nih.gov DFT calculations are commonly used to determine these energy levels. For example, studies on related pyrrolo-fluorenoquinoline and pyrrolo-anthraquinoline derivatives have provided insights into how structural changes modulate the frontier orbital energies. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | ΔEDFT (eV) |
|---|---|---|---|
| 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a) | -5.41 | -2.05 | 3.36 |
| 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-gh]isoquinoline (6b) | -5.49 | -2.19 | 3.30 |
| 7-methyl-7H-pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline (7a) | -5.24 | -1.74 | 3.50 |
| 7-methyl-7H-pyrrolo[2′,3′,4′:4,10]anthra[1,9-gh]isoquinoline (7b) | -5.35 | -1.85 | 3.50 |
Data calculated at the B3LYP/6-311G(d,p) level of theory. researchgate.net The compound names are as referenced in the source literature.
Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This process is fundamental to the functioning of many organic electronic materials. The pyrroloquinoxaline core can act as either a donor or an acceptor depending on the nature of its substituents.
In donor-acceptor type molecules, the extent of ICT can be evaluated by analyzing the changes in electron density distribution between the ground and excited states, often visualized through molecular orbital plots. rsc.org For example, in chalcone derivatives, extending the π-conjugation has been shown to enhance ICT, leading to significant shifts in absorption and fluorescence spectra. rsc.org Similar principles apply to this compound, where the fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient quinoxaline (B1680401) system can facilitate ICT characteristics, which can be further tuned by attaching donor or acceptor groups.
The reorganization energy (λ) is a crucial parameter that quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. ntu.edu.tw It is a key factor in determining the rate of charge transfer in organic materials, with lower reorganization energies generally leading to higher charge carrier mobilities. nih.govresearchgate.net
The total reorganization energy is composed of internal and external components. The internal reorganization energy, which arises from the relaxation of the molecular geometry, can be calculated using DFT methods. This involves optimizing the geometry of the molecule in both its neutral and ionized (anionic or cationic) states. Recent studies have focused on designing acceptor molecules with small reorganization energies to minimize energy losses in organic solar cells. nih.gov For molecules like this compound, theoretical calculations of reorganization energy are vital for assessing their potential as charge-transport materials. ntu.edu.twnih.gov
The electronic properties of the this compound core can be precisely tuned by introducing various substituent groups. These substituents can exert strong inductive and resonance effects, altering the energy levels of the frontier molecular orbitals and modifying the HOMO-LUMO gap. rsc.org
For example, studies on related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have shown that hydrophobic groups like methyl and trifluoromethyl can be beneficial for certain biological activities, while hydrophilic substituents such as hydroxyl and sulfonyl groups are unfavorable. nih.gov This indicates that the electronic nature of the substituents significantly impacts the molecule's interactions. Electron-donating groups (e.g., -OCH₃, -NH₂) are expected to raise the HOMO energy level, while electron-withdrawing groups (e.g., -NO₂, -CN) will lower the LUMO energy level. This fine-tuning of electronic structure through substitution is a fundamental strategy in the molecular engineering of organic materials for specific electronic applications. rsc.orgnih.gov
Based on a comprehensive search for scientific literature, there is currently insufficient data available to construct an article on the "" that adheres to the specific sections and subsections requested in the outline.
The search for computational studies, including molecular docking, protein-ligand complex analysis, reaction mechanism elucidation, transition state analysis, and reactivity profiles, did not yield specific results for the this compound isomer. The available research focuses on other isomers, such as pyrrolo[2,3-b]quinoxaline, pyrrolo[1,2-a]quinoxaline, and pyrazolo[3,4-g]quinoxaline.
Due to the strict requirement to focus solely on this compound and not introduce information outside the specified scope, it is not possible to generate the requested article at this time. To do so would require extrapolating data from different molecules, which would be scientifically inaccurate and violate the core instructions of the request.
Advanced Computational Models for Photophysical Phenomena
Advanced computational models are indispensable for elucidating the intricate photophysical processes that govern the behavior of fluorescent and phosphorescent molecules. These models, typically rooted in time-dependent density functional theory (TD-DFT), allow for the prediction of absorption and emission spectra, the characterization of excited states, and the mapping of potential energy surfaces. However, the application of these sophisticated theoretical tools to this compound has not been documented in available scientific publications.
Spin-Orbit Coupling Constant Calculations
Spin-orbit coupling (SOC) is a critical parameter that dictates the probability of intersystem crossing (ISC) between singlet and triplet excited states. The magnitude of SOC constants is fundamental to understanding phosphorescence and the efficiency of organic light-emitting diodes (OLEDs). The calculation of these constants for this compound would provide invaluable insights into its potential for phosphorescence and other triplet-state-mediated photophysical phenomena. At present, there is no published data detailing the theoretical calculation of spin-orbit coupling constants for this compound.
Solvent Model Application in Photophysical Studies
The surrounding solvent environment can profoundly impact the photophysical properties of a molecule by altering the energies of its electronic states. Computational solvent models, such as the polarizable continuum model (PCM), are routinely employed to simulate these effects and predict solvatochromic shifts. A systematic study applying various solvent models to this compound would be essential for understanding its behavior in different chemical environments and for the rational design of sensors and probes. Regrettably, no such computational studies have been specifically reported for this isomer.
The absence of dedicated theoretical research on this compound highlights a promising area for future investigation. Such studies would not only contribute to a more complete understanding of the structure-property relationships within the pyrroloquinoxaline family but also pave the way for the rational design of novel functional materials based on this unique heterocyclic scaffold.
Advanced Spectroscopic Characterization and Optical Studies in Research
Vibrational Spectroscopy Applications
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups and structure.
In studies of complex heterocyclic systems containing the pyrroloquinoxaline core, FT-IR is routinely used for structural confirmation. For instance, the vibrational spectrum of 7'-Nitro-6'-phenyl-1',6',7',7a'-tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c] nih.govnih.govthiazole] shows a characteristic C-H stretching vibration for the indenoquinoxaline portion of the ring at 3052 cm⁻¹. scialert.net The in-plane C-H deformation vibrations for this compound are identified in the 1300-1000 cm⁻¹ region, with specific modes observed at 1274, 1202, 1167, 1128, 1101, and 1057 cm⁻¹. scialert.net
For another complex derivative, 7-methyl-7H-pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline, the FT-IR (ATR) spectrum shows characteristic peaks that help confirm its intricate polycyclic structure. nih.gov
Table 1: Selected FT-IR Peaks for a 7-methyl-7H-pyrrolo[...] derivative. nih.gov
| Wavenumber (cm⁻¹) | Description |
|---|---|
| 2922 | C-H Stretching |
| 1595 | C=C/C=N Stretching |
| 1529 | Aromatic Ring Stretching |
| 1447 | C-H Bending |
| 1352 | C-N Stretching |
| 1086 | Ring Vibrations |
These examples highlight how FT-IR spectroscopy is applied to identify key vibrational modes and confirm the structural integrity of complex molecules containing the 7H-pyrrolo core.
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, providing a more complete picture of the molecular structure.
In the spectroscopic investigation of the 7'-Nitro-6'-phenyl-1',6',7',7a'-tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c] nih.govnih.govthiazole] crystal, FT-Raman analysis was crucial. scialert.net The C-H stretching vibration for the indenoquinoxaline ring system in this molecule was observed at 3061 cm⁻¹. scialert.net The C-H in-plane bending modes were identified at 1260, 1221, 1179, 1129, and 1074 cm⁻¹ in the Raman spectrum. scialert.net The data from both FT-IR and FT-Raman are often used in conjunction to perform a comprehensive vibrational assignment for complex heterocyclic structures. scialert.net
Table 2: Comparison of FT-IR and FT-Raman Wavenumbers (cm⁻¹) for a Spiro[indeno[1,2-b]quinoxaline...] Derivative. scialert.net
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| C-H Stretching (Indenoquinoxaline ring) | 3052 | 3061 |
| C-H In-plane Bending | 1274, 1202, 1167, 1128, 1101, 1057 | 1260, 1221, 1179, 1129, 1074 |
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, is used to study the electronic transitions within a molecule and characterize its photophysical properties, such as its ability to absorb and emit light.
UV-Visible spectroscopy measures the electronic transitions from the ground state to excited states, typically π → π* transitions in conjugated systems like pyrroloquinoxalines. The absorption spectrum provides information on the electronic structure and the extent of π-conjugation.
For the derivative 6'-(3-bromo phenyl)-7'-nitro-1', 6', 7', 7a'-tetrahydro-3' H-spiro[indeno[1, 2-b]quinoxaline-11, 5'-pyrrolo[1,2-c]thiazole], the UV-Visible spectrum shows maximum absorbance peaks at 267, 347, and 369 nm, indicating multiple electronic transitions within this complex structure. scialert.net The optical properties of these compounds are highly dependent on their specific substitution patterns and the degree of conjugation. scholaris.ca For example, in some quinoxaline (B1680401) systems, the addition of an electron-rich biphenyl (B1667301) group can cause the maximum absorption peak to shift from 364 nm to 371 nm, a direct consequence of extending the π-conjugated system and lowering the HOMO-LUMO energy gap. scholaris.ca
A bathochromic shift, or red shift, is the phenomenon where a compound's absorption or emission maximum is shifted to a longer wavelength. In pyrroloquinoxaline systems, this is often achieved by chemical modification to tune their optical properties for specific applications.
Studies on the related dipyrrolo[1,2-a:2′,1′-c]quinoxaline scaffold have shown that introducing either electron-donating or electron-withdrawing substituents can induce a bathochromic shift in the fluorescence spectra. nih.gov This effect is attributed to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For instance, the introduction of a fluorine substituent at the 6-position resulted in a bathochromic shift of approximately 19 nm. nih.gov More significant shifts of 40–50 nm were achieved by introducing phenyl substituents at the 3 and 10 positions, which extends the π-conjugation of the molecule. nih.gov This tuning of the emission wavelength is often linked to the promotion of an intramolecular charge-transfer (ICT) state in donor-acceptor type structures. nih.gov
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. This is in contrast to the aggregation-caused quenching (ACQ) effect typically seen in many planar aromatic fluorophores.
The AIE phenomenon has been observed in derivatives of the related pyrrolo[1,2-a]quinoxaline (B1220188) isomer. nih.gov The mechanism behind AIE in these systems is primarily the restriction of intramolecular vibrations (RIV) in the aggregated state. nih.gov In dilute solutions, the molecules can undergo non-radiative decay through vibrational and rotational motions, quenching fluorescence. However, in an aggregated state, these motions are physically hindered, which blocks the non-radiative decay pathways and forces the excited molecules to release their energy via radiative emission, leading to a significant enhancement of fluorescence. nih.gov Molecules like 2,4-diphenylpyrrolo[1,2-a]quinoxaline have been shown to display significant fluorescence enhancement via AIE. nih.gov The development of quinoxaline-based molecules with AIE characteristics is a promising area of research for applications in materials science and bio-imaging. scholaris.calboro.ac.uk
Despite a comprehensive search of available scientific literature, detailed experimental spectroscopic data for the specific chemical compound 7H-pyrrolo[3,4-g]quinoxaline, as required by the provided outline, could not be located.
The search yielded information for various derivatives and isomers of pyrroloquinoxaline, such as this compound-6,8-dione. However, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for the parent compound, this compound, were not found in the accessed resources.
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Therefore, the article on the "" of this compound cannot be generated at this time. Further experimental research and publication of the findings for this specific compound would be required to fulfill this request.
Applications of 7h Pyrrolo 3,4 G Quinoxaline and Its Derivatives in Materials Science Research
Organic Electronics and Optoelectronic Devices
Nitrogen-containing polycyclic aromatic compounds, including derivatives of 7H-pyrrolo[3,4-g]quinoxaline, have garnered substantial attention in materials science for their unique optoelectronic properties, which can be finely tuned through chemical modification. nih.gov These characteristics make them suitable candidates for active components in devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs), where precise control over energy levels and charge transport is paramount. nih.govnih.gov
In the field of organic photovoltaics, derivatives of this compound have demonstrated considerable promise, particularly in the design of materials for the active layer of bulk heterojunction (BHJ) solar cells.
A key strategy in designing high-performance polymers for OSCs is the donor-acceptor (D-A) approach, which involves linking electron-rich (donor) and electron-deficient (acceptor) units. The this compound core has been successfully modified to create potent electron-deficient building blocks.
Researchers synthesized a novel acceptor unit, 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione (PQD) , by functionalizing the quinoxaline (B1680401) core with a dicarboxylic imide moiety. diva-portal.orgrsc.org This fusion of two powerful electron-withdrawing groups—quinoxaline and dicarboxylic imide—results in a building block with a significantly stronger electron-deficient character than its constituent parts alone. diva-portal.orgchalmers.se This enhanced electron-accepting nature is crucial for lowering the Highest Occupied Molecular Orbital (HOMO) energy levels of copolymers, which in turn helps to achieve high open-circuit voltages (Voc) in solar cell devices. diva-portal.orgrsc.org The strategic placement of side chains on the PQD unit also ensures good solubility, enabling the synthesis of high molecular weight copolymers suitable for solution processing. diva-portal.orgchalmers.se
The PQD building block has been incorporated into several D-A conjugated copolymers for use in BHJ solar cells. In one notable study, four different copolymers were synthesized by pairing the PQD acceptor with electron-donating units based on benzo[1,2-b:4,5-b']dithiophene (BDT) . diva-portal.orgchalmers.se These polymers were then blended with a fullerene derivative, chalmers.sechalmers.se-phenyl-C71-butyric acid methyl ester (PC71BM) , to form the active layer of an OSC.
The resulting devices exhibited impressively high open-circuit voltages, nearing 1.0 V, a direct consequence of the deep HOMO levels imparted by the PQD unit. diva-portal.orgchalmers.se The performance of the solar cells was found to be dependent on the structural variations of the side groups on the BDT donor unit. diva-portal.orgchalmers.se The best-performing device, based on the copolymer PBDT-PQD1 , achieved a power conversion efficiency (PCE) of 4.90%, attributed to its strong absorption profile and favorable film morphology when blended with PC71BM. diva-portal.orgchalmers.se
In a different approach, researchers developed D-A copolymers using a fused-ring pyrrolo-dithieno-quinoxaline acceptor with BDT donor units. nih.gov These polymers were used as donors alongside the non-fullerene acceptor Y6 . This combination proved highly effective, with the device based on the copolymer P134 and Y6 achieving a remarkable PCE of 15.42%. nih.gov This superior performance was linked to well-balanced charge transport, efficient exciton (B1674681) generation and dissociation, and favorable molecular packing in the active layer film. nih.gov
Table 1: Performance of Organic Solar Cells Incorporating this compound Derivatives This table summarizes the photovoltaic performance metrics for various copolymers based on the this compound scaffold.
| Copolymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDT-PQD1 | PC71BM | 0.99 | 9.70 | 51 | 4.90 | chalmers.se |
| PBDT-PQD2 | PC71BM | 1.01 | 8.80 | 48 | 4.27 | chalmers.se |
| PBDT-PQD3 | PC71BM | 1.00 | 8.50 | 45 | 3.83 | chalmers.se |
| PT-PQD | PC71BM | 0.99 | 5.00 | 38 | 1.88 | chalmers.se |
| P134 | Y6 | - | - | - | 15.42 | nih.gov |
| P117 | Y6 | - | - | - | 12.14 | nih.gov |
Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor; PCE: Power Conversion Efficiency.
While the primary application focus for this compound derivatives has been in organic solar cells, the broader family of quinoxaline-based materials is recognized for its potential in other organic electronic devices, including OFETs. nih.govfrontiersin.org
The development of high-performance n-type (electron-transporting) organic semiconductors is crucial for fabricating efficient and low-power complementary logic circuits. Materials with a strong electron-deficient nature are prime candidates for n-type transport. Although the this compound core possesses inherent electron-accepting properties, its specific application and detailed performance as a discrete n-type semiconductor material in OFETs is an area that remains to be fully explored in the reviewed literature. However, related fused quinoxaline systems, such as thiadiazoloquinoxaline-fused naphthalenediimides, have been successfully designed as n-type materials, demonstrating electron mobilities as high as 0.03 cm²/(V·s), indicating the potential of this class of heterocycles. nih.gov
Organic Light-Emitting Diodes (OLEDs)
Derivatives of pyrroloquinoxaline have been investigated for their potential in organic light-emitting diodes (OLEDs) due to their favorable electronic properties and ability to form stable, thin films. Polycyclic aromatic hydrocarbons (PAHs) incorporating nitrogen heteroatoms, such as those in the this compound scaffold, are of particular interest for their tunable optoelectronic characteristics. nih.gov The introduction of nitrogen atoms can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices. nih.gov
Research into related quinoxaline-containing copolymers has demonstrated their effectiveness as electroluminescent materials. For instance, poly(9,9-dioctylfluorene-co-quinoxaline) (QXF) copolymers have been synthesized and shown to exhibit stable blue electroluminescence. acs.org The incorporation of the quinoxaline moiety into a polyfluorene backbone can enhance the performance of light-emitting diodes (LEDs) by factors of 3 to 6 compared to the polyfluorene homopolymer alone. acs.org By carefully controlling the molar ratio of the quinoxaline unit in these copolymers, the light-emitting properties can be optimized. acs.org These findings suggest that the integration of the this compound core into similar polymer structures could lead to the development of efficient and stable OLEDs.
| Polymer/Compound | Emission Color | Key Finding |
| Poly(9,9-dioctylfluorene-co-quinoxaline) (QXF) | Blue | Enhanced LED performance by factors of 3-6 compared to the homopolymer. acs.org |
| Nitrogen-doped Polycyclic Aromatic Hydrocarbons | Tunable | The incorporation of nitrogen atoms allows for the fine-tuning of physical properties. nih.gov |
Shortwave Infrared (SWIR) Photodetectors
The development of organic photodetectors (OPDs) capable of operating in the shortwave infrared (SWIR) region is a significant area of research for applications in night vision, remote sensing, and biomedical imaging. A key challenge is the design of organic semiconductors with low bandgaps that can absorb light at these longer wavelengths. Derivatives of this compound, particularly those that extend the conjugation and create strong donor-acceptor character, are promising for this purpose.
One notable example is the development of a small molecule acceptor based on a proquinoidal nih.govrsc.orgmdpi.comthiadiazolo[3,4-g]quinoxaline structure for use in high-sensitivity SWIR photodetectors. researchgate.net These photodetectors have demonstrated impressive performance metrics, including high detectivity (D*) and external quantum efficiency (EQE) in the SWIR range. The unique electronic structure of the thiadiazolo[3,4-g]quinoxaline core contributes to the low bandgap necessary for SWIR absorption.
| Material | Wavelength | Detectivity (D*) | External Quantum Efficiency (EQE) |
| Y-QC4F based OPD | 1.16 µm | 1.68 x 10¹² Jones | - |
| Y-QC4F based OPD | 0.4 - 1.5 µm | > 10¹¹ Jones | - |
| TQpp-based device | 1100 nm | 1 x 10¹² Jones | 18.4% |
Dye-Sensitized Solar Cells (DSSCs)
In the field of solar energy conversion, dye-sensitized solar cells (DSSCs) represent a promising low-cost alternative to conventional silicon-based solar cells. The performance of DSSCs is heavily reliant on the properties of the sensitizing dye. Quinoxaline-based organic dyes have been extensively studied as sensitizers due to their strong electron-accepting nature, which facilitates efficient electron injection into the semiconductor's conduction band. nih.govcase.edu
Derivatives of this compound have been incorporated into conjugated copolymers for use in bulk heterojunction solar cells. For example, a new electron-deficient building block, 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione (PQD), was synthesized and used to create four different copolymers. chalmers.sediva-portal.org These copolymers exhibit deep HOMO levels and broad absorption spectra. chalmers.sediva-portal.org Solar cells fabricated with these materials demonstrated high open-circuit voltages (Voc) of around 1.0 V. chalmers.sediva-portal.org The best-performing copolymer, PBDT-PQD1, achieved a power conversion efficiency (PCE) of 4.9%. chalmers.sediva-portal.org
Furthermore, quinoxaline-fused porphyrins have been synthesized and evaluated in DSSCs. elsevierpure.com A device sensitized with 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)-6′-carboxyquinoxalino[2,3-β]porphyrinatozinc(II) (ZnQMA) showed a power conversion efficiency of 5.2%. elsevierpure.com This performance is attributed to favorable electron injection and charge collection efficiencies. elsevierpure.com The design of novel quinoxaline-based organic sensitizers with a donor-acceptor-π-acceptor (D-A-π-A) configuration has also led to promising results, with one such sensitizer, RC-22, achieving a PCE of 5.56%. case.edu
| Sensitizer | Configuration | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) |
| PBDT-PQD1 | Bulk Heterojunction | ~1.0 V | 4.9% |
| ZnQMA | Dye-Sensitized | - | 5.2% |
| RC-22 | D-A-π-A | - | 5.56% |
Functional Materials Development
Multifunctional Chemosensors
The development of chemosensors for the detection of various analytes is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. The this compound scaffold is an attractive platform for designing chemosensors due to its inherent chromophoric and fluorophoric properties, which can be modulated by interactions with analytes. Indoloquinoxaline-bearing compounds, which are structurally related to pyrroloquinoxalines, have been identified as promising multifunctional chemosensors. nih.gov
A notable example of a quinoxaline-based chemosensor is the novel acid-responsive probe Q1, which is based on a conjugated donor-acceptor system. mdpi.com This compound exhibits both colorimetric and fluorometric changes in response to protonation and deprotonation. mdpi.com The addition of trifluoroacetic acid (TFA) causes a visible color change and the appearance of a new emission peak at 515 nm. mdpi.com This process is reversible upon the addition of a base like triethylamine (B128534) (TEA). mdpi.com Such systems can be used to create test strips for the visual detection of pH changes. mdpi.com This principle of designing donor-acceptor systems that respond to external stimuli can be readily applied to the this compound core to develop a new generation of multifunctional chemosensors.
| Chemosensor | Analyte | Sensing Mechanism | Observable Change |
| Q1 | Protons (H+) | Protonation/Deprotonation | Colorimetric and Fluorometric |
Electron Transport Materials
Quinoxaline derivatives are recognized as attractive electron-transporting materials (ETMs) for use in a variety of organic electronic devices, including organic field-effect transistors (OFETs). nih.govresearchgate.netqmul.ac.uk The electron-deficient nature of the quinoxaline ring system facilitates the transport of electrons. While often used in hole-transporting materials, several studies have highlighted their significant potential as ETMs, exhibiting high electron mobility and efficient charge transfer. nih.gov
The versatility of the quinoxaline moiety allows for its incorporation into various molecular architectures, including polymers and small molecules, to tailor the electron-transporting properties. nih.gov In the context of OFETs, quinoxaline-based materials have been investigated as n-type semiconductors. nih.gov For instance, donor-acceptor copolymers incorporating quinoxaline units have been synthesized and characterized for their application in OFETs. nsf.gov A regioregular pyridyl pyrazine-thienylenevinylene copolymer, which shares structural similarities with quinoxaline-based polymers, demonstrated carrier mobilities on the order of 10⁻³ cm²/(V s) in a p-type OFET. nsf.gov The development of n-type materials based on the this compound core could lead to high-performance OFETs and complementary circuits.
| Material Type | Application | Key Property |
| Quinoxaline Derivatives | Organic Electronics | High electron mobility, efficient charge transfer |
| Donor-Acceptor Copolymers | OFETs | Tunable semiconducting properties |
Polyquinoxaline Derivatives
The incorporation of the this compound unit into polymer backbones has led to the development of novel polyquinoxaline derivatives with tailored electronic and optical properties for various applications. These polymers often exhibit a donor-acceptor architecture, which is beneficial for applications in organic solar cells and other electronic devices.
One such example is the synthesis of copolymers based on the 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione (PQD) unit. chalmers.sediva-portal.org The fusion of the electron-withdrawing quinoxaline and dicarboxylic imide groups makes the PQD unit strongly electron-deficient, enhancing the intramolecular charge transfer within the polymer. rsc.orgdiva-portal.org These high molecular weight copolymers were used in bulk heterojunction solar cells, achieving power conversion efficiencies up to 4.9%. chalmers.sediva-portal.org
Another class of polyquinoxaline derivatives includes poly(9,9-dioctylfluorene-co-quinoxaline) (QXF) copolymers. acs.org These random and alternating copolymers were synthesized via Suzuki coupling polymerization. acs.org The inclusion of the quinoxaline moiety into the polyfluorene chain was shown to significantly enhance the performance of light-emitting diodes. acs.org These examples demonstrate the potential of creating a wide range of functional polymers by incorporating the this compound core and its derivatives.
| Polymer | Monomer Units | Application |
| PBDT-PQD1 | Benzo[1,2-b:4,5-b']dithiophene and 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione | Polymer Solar Cells |
| QXF Copolymers | 9,9-dioctylfluorene and 2,3-bis(4-bromophenyl)quinoxaline | Organic Light-Emitting Diodes |
Based on the scientific literature available, a detailed analysis focusing solely on the structure-property relationships of the specific chemical compound This compound and its derivatives, as requested by the provided outline, cannot be completed.
The available research extensively covers related but structurally distinct isomers and analogous compounds, such as pyrazino[2,3-g]quinoxaline (B3350192) and other quinoxaline derivatives. rsc.orgnih.govrsc.orgnih.gov However, specific experimental data on how side-chain substitutions correlate with electronic performance or how to tune the optical and electrochemical properties for the precise This compound core is not present in the provided search results.
To fulfill the user's request with scientific accuracy, specific data points for the target molecule are necessary to construct the required data tables and detailed research findings. Using information from different isomers would violate the strict requirement to focus solely on this compound, as even small changes in molecular structure can significantly alter electronic and optical properties.
Biological Activity Mechanisms and Structure Activity Relationship Sar Studies
Mechanistic Investigations of Biological Activities
No specific studies detailing the kinase inhibition mechanisms of 7H-pyrrolo[3,4-g]quinoxaline were found. General studies on quinoxaline (B1680401) derivatives indicate they can act as ATP-competitive inhibitors for a range of kinases, including VEGFR, PDGFR, and EGFR, which are crucial in cancer-related signaling pathways. ekb.egekb.eg Research on the pyrrolo[3,2-b]quinoxaline scaffold shows it can occupy the ATP binding site of kinases, leading to inhibition. nih.gov However, the specific interactions and inhibitory profile for the this compound isomer have not been documented.
Detailed mechanistic studies on the radical scavenging activity of this compound are not available. Computational and experimental studies on the related pyrrolo[2,3-b]quinoxaline isomer suggest potential for radical scavenging activity, but the specific mechanisms for this compound have not been investigated. nih.govrsc.org
There is no available data to confirm or describe the Hydrogen Atom Transfer (HAT) mechanism for this compound.
There is no available data to confirm or describe the Radical Adduct Formation (RAF) mechanism for this compound.
There is no available data to confirm or describe the Single Electron Transfer (SET) mechanism for this compound.
Radical Scavenging Mechanisms
Structure-Activity Relationship (SAR) Elucidation
No structure-activity relationship (SAR) studies have been published specifically for derivatives of the this compound scaffold. For the general quinoxaline core, SAR studies have shown that substitutions at various positions on the ring system are critical for biological activity. mdpi.com The nature and position of substituents can significantly influence potency and selectivity. However, without experimental data for a series of this compound derivatives, no specific SAR can be elucidated.
A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound pertaining to the detailed biological mechanisms and structure-activity relationships requested.
Extensive searches for information regarding the impact of substituent patterns on the biological potency, the role of core structure modifications, drug-protein interaction profiling, and gene expression profiling for this compound did not yield specific results. The existing body of research on pyrroloquinoxaline derivatives primarily focuses on other isomers, such as pyrrolo[1,2-a]quinoxalines, pyrrolo[2,3-b]quinoxalines, and pyrrolo[3,2-b]quinoxalines.
Consequently, it is not possible to provide an article that adheres to the strict requirements of the provided outline and focuses solely on this compound. The specific data required to populate the sections on Structure-Activity Relationship (SAR) studies, biochemical and cellular assay integration, chemical proteomics, and gene expression profiling for this particular compound are not present in the public domain of scientific research.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for 7H-pyrrolo[3,4-g]quinoxaline derivatives?
- Methodological Answer: The synthesis often involves cyclization reactions using Tosylmethylisocyanide (TosMIC) with substituted quinoxalines to form the pyrrolo-quinoxaline core . Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also employed to introduce functional groups at specific positions. For example, brominated quinoxaline precursors can be coupled with pyrrole derivatives to enhance structural diversity . Key steps include optimizing reaction time, temperature (typically 80–120°C), and solvent systems (e.g., DMF or THF) to improve yields.
Q. How can the structural configuration of this compound be characterized?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming regiochemistry and substituent positions. X-ray crystallography provides definitive proof of the fused bicyclic structure and steric interactions . Computational methods like Density Functional Theory (DFT) can validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity patterns .
Q. What are the distinguishing electronic properties of this compound compared to other quinoxaline derivatives?
- Methodological Answer: The fused pyrrolo-quinoxaline system exhibits a lower bandgap (~1.8–2.2 eV) due to extended π-conjugation, making it suitable for optoelectronic applications. Cyclic voltammetry (CV) reveals redox activity at −0.5 to +1.2 V (vs. Ag/AgCl), with distinct oxidation peaks attributable to the pyrrole nitrogen . Comparative studies with imidazo- or thiazolo-quinoxalines highlight its superior charge-carrier mobility in organic semiconductors .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for optoelectronic applications?
- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G**) optimize molecular geometries and predict absorption/emission spectra. For example, substituting electron-withdrawing groups (e.g., -CN, -NO₂) at the 3- and 7-positions reduces the LUMO energy, enhancing electron-accepting capacity in organic solar cells . Time-dependent DFT (TD-DFT) simulations correlate substituent effects with charge-transfer efficiency in bulk-heterojunction systems .
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer: Yield optimization involves:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in brominated intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time (from 24h to 2h) and improves regioselectivity in cyclization steps .
- Purification Techniques: High-performance liquid chromatography (HPLC) with C18 columns resolves structural isomers, while recrystallization in ethanol/water mixtures enhances purity .
Q. How can researchers evaluate the anticancer potential of this compound derivatives?
- Methodological Answer:
- In Vitro Assays: MTT assays on NSCLC (A549) or breast cancer (MCF-7) cell lines measure IC₅₀ values. Bromo-substituted derivatives show enhanced cytotoxicity (IC₅₀ < 10 µM) compared to nitro analogues .
- Kinase Inhibition Studies: Competitive binding assays (e.g., FAK or CLK1 kinases) identify derivatives with nanomolar inhibitory constants (Kᵢ). Molecular docking (AutoDock Vina) validates interactions with ATP-binding pockets .
- Structure-Activity Relationship (SAR): Systematic substitution at the 2- and 8-positions correlates with improved pharmacokinetic profiles (e.g., logP < 3.5 for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
